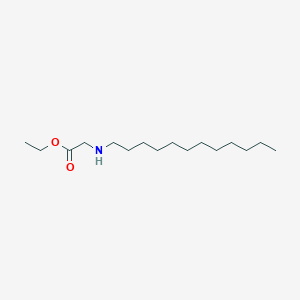

Ethyl 2-(dodecylamino)acetate

Description

Ethyl 2-(dodecylamino)acetate is a specialized amino ester characterized by a dodecyl (C12) alkyl chain attached to the amino group of a glycine ethyl ester backbone. This compound is primarily utilized in pharmaceutical synthesis, notably as a side-chain precursor for antibiotics such as muraminomicins (e.g., compound 1a in ). Its synthesis involves coupling methyl 2-(dodecylamino)acetate with carboxylic acid derivatives under carbodiimide-mediated conditions (e.g., 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide, hydrochloride) .

Propriétés

IUPAC Name |

ethyl 2-(dodecylamino)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H33NO2/c1-3-5-6-7-8-9-10-11-12-13-14-17-15-16(18)19-4-2/h17H,3-15H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOLIMOFOWZLWMG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCNCC(=O)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H33NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.44 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Ethyl 2-(dodecylamino)acetate can be synthesized through the esterification of N-dodecylglycine with ethanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the esterification process.

Industrial Production Methods: In industrial settings, the production of ethyl 2-(dodecylamino)acetate may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to accelerate the esterification process.

Types of Reactions:

Oxidation: Ethyl 2-(dodecylamino)acetate can undergo oxidation reactions, particularly at the alkyl chain, leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol, resulting in the formation of ethyl 2-(dodecylamino)ethanol.

Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles such as amines or thiols replace the ethoxy group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like ammonia (NH3) or thiols (R-SH) can be used under basic conditions to facilitate substitution reactions.

Major Products:

Oxidation: Formation of dodecanoic acid or dodecanone.

Reduction: Formation of ethyl 2-(dodecylamino)ethanol.

Substitution: Formation of N-dodecylglycine derivatives.

Applications De Recherche Scientifique

Surfactant Properties

Ethyl 2-(dodecylamino)acetate is primarily used as a surfactant in the synthesis of nanoparticles and emulsion polymerization. Its ability to reduce surface tension allows it to stabilize emulsions and enhance the solubility of hydrophobic compounds.

| Application | Description |

|---|---|

| Nanoparticle Synthesis | Acts as a stabilizing agent in the formation of nanoparticles, improving their dispersion in solvents. |

| Emulsion Polymerization | Facilitates the formation of stable emulsions necessary for polymer synthesis. |

Biological Applications

In biological research, this compound is utilized in the preparation of liposomes and other lipid-based drug delivery systems. Its amphiphilic nature enables it to interact effectively with lipid bilayers, enhancing drug encapsulation and release profiles.

| Biological Use | Details |

|---|---|

| Liposome Formation | Used to create liposomes that can encapsulate drugs for targeted delivery. |

| Drug Delivery Systems | Investigated for its potential to improve the bioavailability of poorly soluble drugs. |

Detergents and Emulsifiers

Ethyl 2-(dodecylamino)acetate is incorporated into formulations for detergents and emulsifiers due to its surfactant properties. It helps in cleaning processes by reducing surface tension and enhancing the interaction between water and oily substances.

| Industrial Use | Function |

|---|---|

| Detergent Formulation | Enhances cleaning efficiency by emulsifying oils and dirt. |

| Emulsifier in Cosmetics | Stabilizes emulsions in cosmetic products, improving texture and application. |

Corrosion Inhibitors

This compound also finds use as a corrosion inhibitor in various industrial applications, protecting metal surfaces from oxidative damage.

Case Study 1: Nanoparticle Synthesis

A study demonstrated the effectiveness of ethyl 2-(dodecylamino)acetate as a stabilizer in the synthesis of gold nanoparticles. The compound facilitated a uniform distribution of nanoparticles in aqueous solutions, enhancing their stability over time.

Case Study 2: Drug Delivery Systems

Research on liposomal formulations using ethyl 2-(dodecylamino)acetate showed improved drug loading capacity compared to traditional formulations. The amphiphilic nature of the compound allowed for efficient encapsulation of hydrophobic drugs, leading to enhanced therapeutic efficacy.

Mécanisme D'action

The mechanism of action of ethyl 2-(dodecylamino)acetate involves its interaction with lipid membranes. The long alkyl chain allows it to integrate into lipid bilayers, altering membrane fluidity and permeability. This can affect the function of membrane-bound proteins and enzymes, leading to various biological effects.

Comparaison Avec Des Composés Similaires

Structural and Functional Analogues

The following table summarizes key structural analogues of Ethyl 2-(dodecylamino)acetate, highlighting differences in substituents, physicochemical properties, and applications:

Research Findings and Industrial Relevance

- Pharmaceutical Synthesis: Ethyl 2-(dodecylamino)acetate’s role in muraminomicin synthesis underscores its importance in antibiotic development, leveraging its alkyl chain for targeted bioactivity .

- Material Science: Shorter-chain analogues like 2-(dimethylamino)ethyl acetate are preferred in polymer synthesis due to their lower steric hindrance and reactivity with acrylates .

- Safety Profiles: Dodecylamine (a precursor) is classified under UN3259 and requires careful handling due to irritant properties, while dimethylamino variants exhibit lower toxicity .

Activité Biologique

Ethyl 2-(dodecylamino)acetate is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the available literature on its biological activity, including cytotoxic, antibacterial, and antioxidant properties.

Chemical Structure and Properties

Ethyl 2-(dodecylamino)acetate has the following chemical structure:

- Chemical Formula : CHNO

- Molecular Weight : 241.39 g/mol

The compound features a dodecyl chain, which contributes to its lipophilicity, potentially enhancing its ability to penetrate biological membranes.

Cytotoxic Activity

Recent studies have demonstrated that ethyl 2-(dodecylamino)acetate exhibits significant cytotoxic effects against various cancer cell lines. The cytotoxicity is often quantified using the half-maximal inhibitory concentration (IC) values.

| Cell Line | IC (µg/mL) | Control (Vinblastine) IC (µg/mL) |

|---|---|---|

| HCT-116 | 13.5 ± 0.8 | 2.34 ± 0.28 |

| HEP-2 | 25.3 ± 2.4 | 6.61 ± 0.59 |

These results indicate that ethyl 2-(dodecylamino)acetate has moderate to strong cytotoxic activity compared to standard chemotherapeutic agents, suggesting its potential as an anticancer agent .

Antibacterial Activity

The antibacterial properties of ethyl 2-(dodecylamino)acetate have also been evaluated against various bacterial strains. The minimum inhibitory concentration (MIC) values were determined in comparison to ciprofloxacin, a known antibiotic.

| Bacterial Strain | MIC (µg/mL) | Control (Ciprofloxacin) MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 62.5 | 1.56 |

| Escherichia coli | 250 | 3.125 |

| Pseudomonas aeruginosa | 500 | Not specified |

The compound showed promising antibacterial activity against Staphylococcus aureus, indicating its potential for development as an antimicrobial agent .

Antioxidant Activity

The antioxidant capacity of ethyl 2-(dodecylamino)acetate was assessed using DPPH radical scavenging assays, with IC values indicating its effectiveness compared to ascorbic acid.

- IC = 78.7 µg/mL (compared to ascorbic acid with an IC of 10.6 µg/mL)

This suggests that while the compound exhibits some antioxidant properties, it is relatively weaker than ascorbic acid .

Case Studies and Research Findings

Several studies have highlighted the biological activities of ethyl 2-(dodecylamino)acetate in various contexts:

- Cancer Research : In vitro studies on human cancer cell lines have shown that compounds similar to ethyl 2-(dodecylamino)acetate can induce apoptosis and inhibit cell proliferation.

- Antimicrobial Studies : Research has indicated that derivatives of dodecylamine exhibit broad-spectrum antimicrobial activity, supporting the potential use of ethyl 2-(dodecylamino)acetate in treating infections caused by resistant strains .

- Pharmacological Investigations : Investigations into the mechanism of action revealed that dodecylamine derivatives may disrupt cellular membranes or inhibit essential metabolic pathways in bacteria and cancer cells .

Q & A

Basic: What synthetic methodologies are commonly employed to prepare Ethyl 2-(dodecylamino)acetate?

Answer:

Ethyl 2-(dodecylamino)acetate is typically synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting dodecylamine with ethyl chloroacetate in the presence of a base (e.g., triethylamine) to facilitate deprotonation and nucleophilic attack. Reaction progress can be monitored using thin-layer chromatography (TLC) with ethyl acetate/hexane mobile phases. Purification often employs column chromatography (silica gel, gradient elution) or recrystallization. For analogs, coupling agents like DCC (N,N'-dicyclohexylcarbodiimide) may enhance efficiency in non-polar solvents .

Basic: How is nuclear magnetic resonance (NMR) spectroscopy applied to characterize Ethyl 2-(dodecylamino)acetate?

Answer:

1H NMR analysis reveals distinct signals:

- Ester group : Ethyl protons (δ 1.2–1.4 ppm, triplet; δ 4.1–4.3 ppm, quartet).

- Dodecylamine moiety : Terminal methyl (δ 0.8–0.9 ppm, triplet) and methylene protons (δ 1.2–1.5 ppm, multiplet).

- Acetate backbone : Methine proton adjacent to the amino group (δ 3.2–3.5 ppm, singlet or split due to coupling).

Comparative analysis with reference spectra (e.g., ethyl ester analogs) and 13C NMR data validates structural assignments .

Basic: What chromatographic techniques ensure purity assessment of Ethyl 2-(dodecylamino)acetate?

Answer:

Reverse-phase high-performance liquid chromatography (RP-HPLC) with a C18 column and UV detection (210–254 nm) is standard. Mobile phases like acetonitrile/water (70:30 v/v) or methanol gradients resolve impurities. Gas chromatography-mass spectrometry (GC-MS) is also effective for volatile by-products. Cross-validation with certified reference materials (e.g., USP-grade ethyl acetate derivatives) ensures accuracy .

Advanced: How can reaction parameters be optimized to maximize yield and minimize side products?

Answer:

Systematic optimization involves:

- Solvent selection : Polar aprotic solvents (DMF, THF) enhance solubility of dodecylamine.

- Temperature control : 50–60°C balances reaction rate and thermal decomposition risks.

- Catalyst screening : DMAP (4-dimethylaminopyridine) accelerates esterification.

Design of experiments (DoE) methodologies, such as factorial designs, identify critical interactions. In-situ FTIR monitors carbonyl intermediates (e.g., ester C=O stretch at ~1740 cm⁻¹) .

Advanced: How to resolve contradictions between spectroscopic data and crystallographic results?

Answer:

Discrepancies (e.g., NMR suggesting conformational flexibility vs. X-ray crystallography showing rigid structures) require multi-technique validation:

- Variable-temperature NMR : Detects dynamic equilibria (e.g., keto-enol tautomerism).

- DFT calculations : Predict stable conformers and compare with crystallographic data (SHELX-refined structures).

- Synchrotron XRD : High-resolution data clarifies bond angles/electron density maps .

Advanced: What computational strategies predict physicochemical properties of Ethyl 2-(dodecylamino)acetate?

Answer:

- Density functional theory (DFT) : Optimizes molecular geometry and calculates dipole moments (polarity).

- Molecular dynamics (MD) simulations : Predict solubility in lipid bilayers or aqueous media.

- QSAR models : Relate logP values (e.g., estimated via HPLC retention times) to bioactivity. Experimental validation includes differential scanning calorimetry (thermal stability) and Karl Fischer titration (hygroscopicity) .

Basic: What safety protocols are critical when handling Ethyl 2-(dodecylamino)acetate?

Answer:

- Ventilation : Use fume hoods to avoid inhalation of vapors.

- PPE : Nitrile gloves, lab coats, and safety goggles.

- Spill management : Absorb with inert materials (vermiculite) and dispose as hazardous waste.

- First aid : Skin contact requires immediate washing with soap/water; eye exposure mandates 15-minute irrigation .

Advanced: How to validate synthetic purity using high-resolution mass spectrometry (HRMS)?

Answer:

HRMS (Q-TOF or Orbitrap) identifies by-products via exact mass measurements (e.g., [M+H]+ for Ethyl 2-(dodecylamino)acetate: m/z calculated 329.3064). Isotopic patterns (e.g., 13C contributions) distinguish impurities. Data-dependent MS/MS fragmentation confirms structural integrity. Cross-reference with spectral libraries (NIST, MoNA) enhances reliability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.